2-azaspiro[4.5]decane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azaspiro[45]decane-2-carboxamide is a spirocyclic compound characterized by a unique bicyclic structure where a nitrogen atom is incorporated into the spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-azaspiro[4.5]decane-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, followed by a tandem radical addition and dearomatizing cyclization process . Another approach includes the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials, leading to the formation of the spirocyclic structure through alkylation and heterocyclization reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of spiro compound synthesis, such as the use of scalable catalytic processes and readily available starting materials, are likely applied.
Chemical Reactions Analysis
Types of Reactions: 2-Azaspiro[4.5]decane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions include difluoroalkylated quinolinone and saturated spirocyclohexanone scaffolds .
Scientific Research Applications
2-Azaspiro[4.5]decane-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a scaffold for drug discovery, particularly in the development of inhibitors for specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-azaspiro[4.5]decane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. For example, it has been studied as an inhibitor of the vanin-1 enzyme, which plays a role in metabolism and inflammation .
Comparison with Similar Compounds
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.4]nonane
- 2-Oxa-7-azaspiro[4.4]nonane
- 8-Oxa-2-azaspiro[4.5]decane
Uniqueness: 2-Azaspiro[4.5]decane-2-carboxamide stands out due to its specific spirocyclic structure and the presence of a carboxamide group, which enhances its potential for forming hydrogen bonds and interacting with biological targets. This makes it a valuable scaffold in drug discovery and medicinal chemistry .
Properties
CAS No. |
1862738-14-4 |
---|---|
Molecular Formula |
C10H18N2O |
Molecular Weight |
182.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.